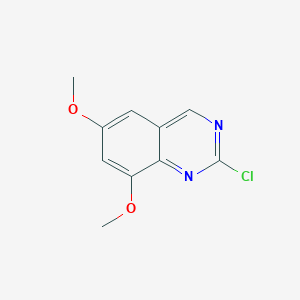
2-Chloro-6,8-dimethoxyquinazoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-6,8-dimethoxyquinazoline is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are used as building blocks in the synthesis of various pharmaceuticals. The compound’s molecular formula is C10H9ClN2O2, and it has a molecular weight of 224.64 g/mol .
準備方法
Synthetic Routes and Reaction Conditions
The preparation of 2-Chloro-6,8-dimethoxyquinazoline typically involves multiple steps starting from commercially available 3,4-dimethoxybenzaldehyde. The synthetic route includes the following steps :
Oxidation: 3,4-dimethoxybenzaldehyde is oxidized to 3,4-dimethoxybenzoic acid using hydrogen peroxide.
Nitration: The 3,4-dimethoxybenzoic acid undergoes nitration to form 2-nitro-3,4-dimethoxybenzoic acid.
Reduction: The nitro group is reduced to an amine group using iron powder and hydrochloric acid.
Cyclization: The amine group undergoes cyclization with formamide to form the quinazoline ring.
Chlorination: The final step involves chlorination using phosphorus oxychloride to obtain this compound.
Industrial Production Methods
Industrial production methods for this compound are designed to be cost-effective and environmentally friendly. The process avoids the use of hazardous solvents and reagents, and aims to maximize yield and efficiency .
化学反応の分析
Types of Reactions
2-Chloro-6,8-dimethoxyquinazoline undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation Reactions: The methoxy groups can be oxidized to form quinones.
Reduction Reactions: The quinazoline ring can be reduced to form dihydroquinazolines.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) are used for oxidation.
Reduction: Hydrogen gas in the presence of a palladium catalyst is used for reduction reactions.
Major Products Formed
Substitution: Products include various substituted quinazolines.
Oxidation: Products include quinazoline quinones.
Reduction: Products include dihydroquinazolines.
科学的研究の応用
2-Chloro-6,8-dimethoxyquinazoline has a wide range of applications in scientific research, including :
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anticancer, antibacterial, and antifungal properties.
Industry: Used in the development of new materials and pharmaceuticals.
作用機序
The mechanism of action of 2-Chloro-6,8-dimethoxyquinazoline involves its interaction with various molecular targets and pathways . It acts as an inhibitor of specific enzymes, disrupting their normal function. This inhibition can lead to the suppression of cell proliferation, making it a potential anticancer agent. The compound also interacts with bacterial and fungal enzymes, exhibiting antimicrobial properties.
類似化合物との比較
Similar Compounds
Comparison
2-Chloro-6,8-dimethoxyquinazoline is unique due to its specific substitution pattern, which imparts distinct biological activities. Compared to 2,4-dichloro-6,7-dimethoxyquinazoline, it has a different chlorine substitution position, leading to variations in reactivity and biological effects. The presence of methoxy groups at positions 6 and 8 enhances its solubility and bioavailability compared to other quinazoline derivatives.
特性
分子式 |
C10H9ClN2O2 |
|---|---|
分子量 |
224.64 g/mol |
IUPAC名 |
2-chloro-6,8-dimethoxyquinazoline |
InChI |
InChI=1S/C10H9ClN2O2/c1-14-7-3-6-5-12-10(11)13-9(6)8(4-7)15-2/h3-5H,1-2H3 |
InChIキー |
YFQCWXCEVKJBNC-UHFFFAOYSA-N |
正規SMILES |
COC1=CC2=CN=C(N=C2C(=C1)OC)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



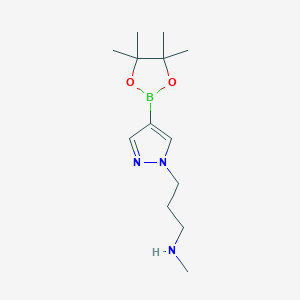
![(4S,4aS,5aR,12aR)-9-[(2-chloroacetyl)amino]-4,7-bis(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide](/img/structure/B12331726.png)
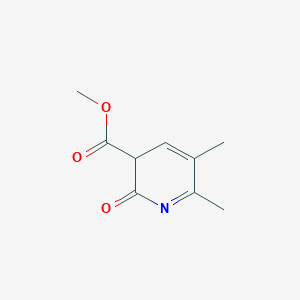
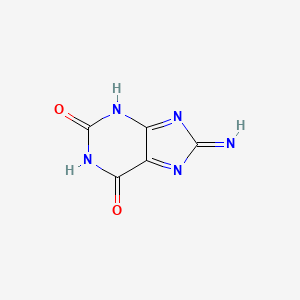
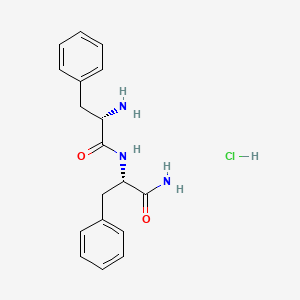
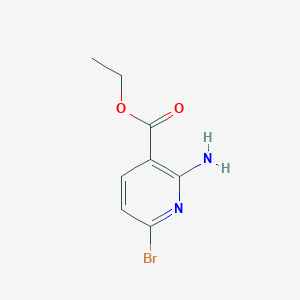
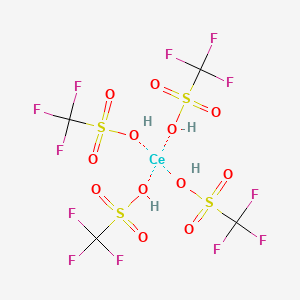

![Phenol, 2-[4,6-bis([1,1'-biphenyl]-4-yl)-1,3,5-triazin-2-yl]-5-[(2-ethylhexyl)oxy]-](/img/structure/B12331759.png)
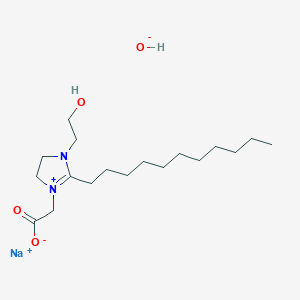

![tert-butyl [(3S,5R)-5-hydroxy-3-piperidinyl]carbamate hydrochloride](/img/structure/B12331777.png)
![[(2S,3S,4R,5R)-5-(6-amino-2-chloropurin-9-yl)-3,4-dihydroxyoxolan-2-yl]-hydroxymethanesulfonamide](/img/structure/B12331778.png)
